

# Spectroscopic Profile of Methyl Linolenate: An In-depth Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **methyl linolenate** ((9Z,12Z,15Z)-octadeca-9,12,15-trienoate), a crucial fatty acid methyl ester in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **methyl linolenate**. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the carbon-hydrogen framework.

#### 1.1. <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **methyl linolenate** is characterized by distinct signals corresponding to the different types of protons in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Assignment
5.34	m	Olefinic protons (-CH=CH-)
3.67	S	Methoxyl protons (-OCH₃)
2.81	t	Methylene protons between two double bonds (=CH-CH <sub>2</sub> - CH=)
2.30	t	Methylene protons α to carbonyl group (-CH2-COO-)
2.05	m	Allylic methylene protons (- CH <sub>2</sub> -CH=)
1.61	m	Methylene protons β to carbonyl group (-CH2-CH2-COO-)
1.30	m	Methylene protons of the aliphatic chain (-CH <sub>2</sub> -)n
0.97	t	Terminal methyl protons (-CH₂-CH₃)

## 1.2. <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the **methyl linolenate** molecule.



Chemical Shift (δ) ppm	Assignment	
174.2	Carbonyl carbon (-COO-)	
132.0	Olefinic carbon (-CH=CH-CH2-CH3)	
130.3	Olefinic carbon (-CH=CH-CH2-CH=)	
128.3	Olefinic carbon	
128.2	Olefinic carbon	
127.8	Olefinic carbon	
127.1	Olefinic carbon	
51.4	Methoxyl carbon (-OCH₃)	
34.1	Methylene carbon $\alpha$ to carbonyl group (-CH <sub>2</sub> -COO-)	
29.7 - 29.1	Methylene carbons of the aliphatic chain	
27.2	Allylic methylene carbon	
25.6	Methylene carbon between two double bonds (=CH-CH <sub>2</sub> -CH=)	
24.9	Methylene carbon $\beta$ to carbonyl group (-CH <sub>2</sub> -CH <sub>2</sub> -COO-)	
20.6	Methylene carbon adjacent to terminal methyl group (-CH2-CH3)	
14.3	Terminal methyl carbon (-CH₃)	

# **Infrared (IR) Spectroscopy**

Infrared spectroscopy of **methyl linolenate** reveals characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm <sup>-1</sup> )	Assignment
3010	=C-H stretching (alkene)
2960, 2925, 2854	C-H stretching (alkane)
1743	C=O stretching (ester)
1654	C=C stretching (alkene)
1436	C-H bending (CH₃)
1170	C-O stretching (ester)

## **Mass Spectrometry (MS)**

Mass spectrometry of **methyl linolenate** provides information about its molecular weight and fragmentation pattern. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
292	-	Molecular Ion [M]+
79	99.99	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)[1][2]
95	61.29	
93	59.38	_
108	56.65	_
67	51.55	_

# **Experimental Protocols**

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

### 4.1. NMR Spectroscopy

## Foundational & Exploratory





- Sample Preparation: A small amount of **methyl linolenate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to a 5-mm NMR tube.[3]
- Instrumentation: A high-field NMR spectrometer (e.g., 90 MHz, 400 MHz, or 800 MHz) is used for analysis.[4][5][6]
- ¹H NMR Acquisition: Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.[6]
- 13C NMR Acquisition: A 90-degree pulse angle is typically used with a longer relaxation delay (e.g., 6-18 seconds) to ensure quantitative accuracy.[3] Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) for better quantification.[7]

#### 4.2. Infrared (IR) Spectroscopy

- Sample Preparation: For neat samples, a drop of **methyl linolenate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (capillary film).[1][8] Alternatively, Attenuated Total Reflectance (ATR) can be used where the liquid sample is placed directly on the ATR crystal.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm<sup>-1</sup>).
  A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

#### 4.3. Mass Spectrometry (MS)

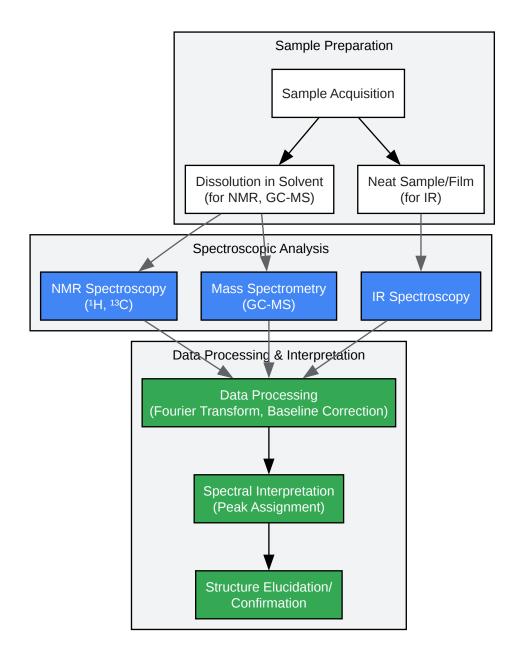
- Sample Preparation: The methyl linolenate sample is diluted in a suitable solvent (e.g., hexane or methylene chloride) before injection.[9]
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is commonly used. The GC is equipped with a capillary column suitable for separating fatty acid methyl esters (e.g., BPX-70).[9]



- GC Conditions: The oven temperature is programmed to ramp up to allow for the separation of components. Typical conditions might start at 140°C and increase to 180°C.[9]
- MS Conditions: Electron Ionization (EI) at 70 eV is a common ionization method.[2] The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl linolenate**.





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Caption: General workflow for spectroscopic analysis of **methyl linolenate**.

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